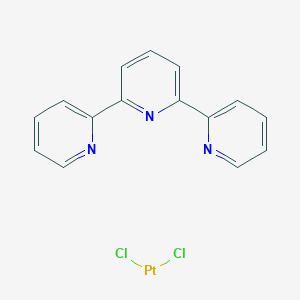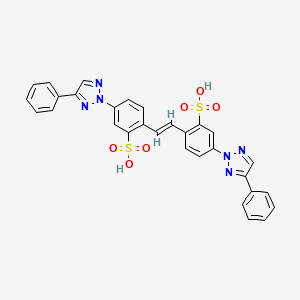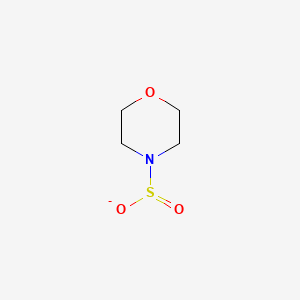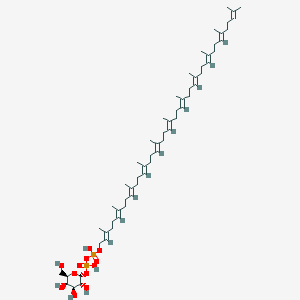
alpha-D-Galactosyl-diphosphoundecaprenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-galactosyl undecaprenyl diphosphate is a polyprenyl glycosyl phosphate having alpha-D-galactopyranose as the glycosyl fragment. It is a conjugate acid of an alpha-D-galactosyl undecaprenyl diphosphate(2-).
Applications De Recherche Scientifique
Gene Sequences and Evolutionary Studies
Alpha-D-Galactosyl-diphosphoundecaprenol is linked to evolutionary biology, particularly in the study of alpha-1,3-galactosyltransferase. This enzyme shows a unique pattern in mammals, being absent in Old World monkeys, apes, and humans due to the inactivation of the alpha 1,3GT gene. This inactivation is thought to have occurred due to evolutionary pressure for changes in cell surface carbohydrates and for producing anti-Gal antibodies against the alpha-galactosyl epitope (Galili & Swanson, 1991).
Enzyme Studies and Glycosylation
Research into glycosyltransferases, such as alpha-galactosyltransferase, has been significant. These enzymes play a crucial role in glycosylation processes. For instance, a study demonstrated that alpha-galactosyl fluoride can function as a substrate for alpha-galactosyltransferase, offering potential as an inexpensive alternative donor substrate in oligosaccharide synthesis (Lougheed et al., 1999).
Pectin Biosynthesis and Plant Research
In plant research, alpha-D-Galactosyl-diphosphoundecaprenol is relevant to the study of pectin biosynthesis. An example is the identification of a pectin galacturonosyltransferase in Arabidopsis thaliana, which uses uridine diphosphogalacturonic acid in the synthesis of pectin (Sterling et al., 2006).
Application in Biomedical Research
Alpha-D-Galactosyl-diphosphoundecaprenol is significant in biomedical research, particularly in studies involving enzymes like alpha-galactosidase. These enzymes are crucial in various biochemical processes and have applications in disease research and therapy. A study focused on the affinity purification of alpha-galactosidase from human sources like spleen and placenta, contributing to our understanding of this enzyme's properties (Bishop & Desnick, 1981).
Xenotransplantation Research
In the field of xenotransplantation, the synthesis of alpha-galactosyl disaccharide epitopes is studied. These epitopes are involved in hyperacute rejection in xenotransplantation, and understanding their synthesis is crucial for advancing this field (Lu et al., 2001).
Propriétés
Nom du produit |
alpha-D-Galactosyl-diphosphoundecaprenol |
|---|---|
Formule moléculaire |
C61H102O12P2 |
Poids moléculaire |
1089.4 g/mol |
Nom IUPAC |
[hydroxy-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58+,59+,60-,61-/m1/s1 |
Clé InChI |
WADQQVAMGZIDFQ-NOHJVBJWSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




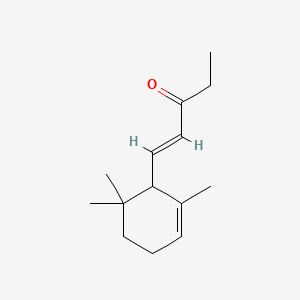
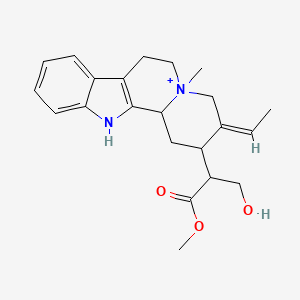
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)
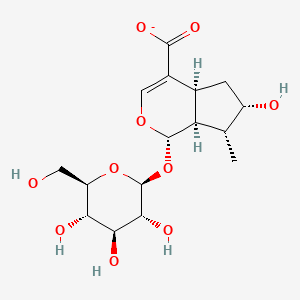
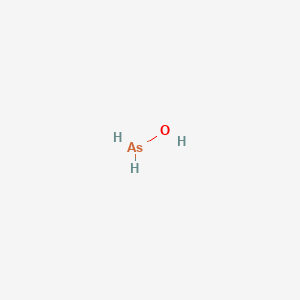
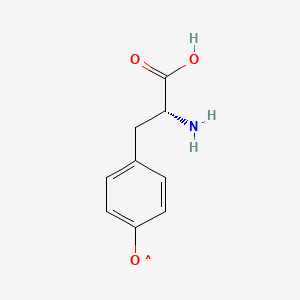
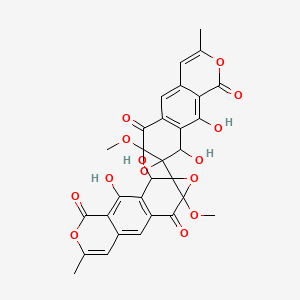
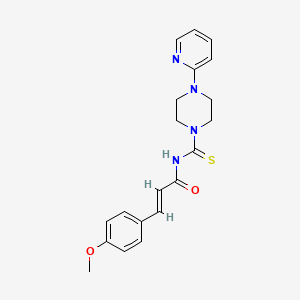
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
